molecular formula C18H23N3O3S B2691307 2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2034476-09-8

2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No. B2691307
M. Wt: 361.46
InChI Key: YSGRNSHRNJPDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is an organic compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of the protein kinase CK1δ, which is involved in the regulation of various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response. This compound has attracted significant attention from the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Crystal Structure Analysis

The study of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4, 6-dimethylpyrimidinium 3-carboxy-4-hydroxy benzenesulfonate dihydrate has provided insights into the crystal structures of pyrimidine derivatives. These compounds demonstrate the formation of hydrogen-bonded bimolecular ring motifs, showcasing the interaction between protonated pyrimidine rings and sulfonate groups. This interaction is crucial for understanding the molecular assembly and design of new materials with specific properties (Balasubramani, Muthiah, & Lynch, 2007).

Organic Synthesis

In the realm of organic synthesis, the compound and its derivatives have been explored for their potential in creating complex molecular structures. For example, the synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions highlights the utility of pyrimidine derivatives in synthesizing compounds with potential antibiotic properties (Bagley et al., 2005).

Electrophilic Amination

The electrophilic amination of pyrimidine-2-thiones to produce zwitterionic 2-aminothiopyrimidinium-N-ylides, pyrimidine-2-ones, and bicyclic pyrimidinium compounds showcases another aspect of pyrimidine chemistry. This reaction pathway opens avenues for synthesizing novel compounds with unique properties, further expanding the scope of pyrimidine derivatives in medicinal and material sciences (Riemer et al., 1993).

Antimicrobial Studies

Synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety have shown that pyrimidine derivatives can serve as effective antibacterial agents. This application underscores the relevance of such compounds in developing new antimicrobial drugs (Azab, Youssef, & El‐Bordany, 2013).

Green Chemistry

The synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, an intermediate in the production of certain pharmaceuticals, illustrates the application of pyrimidine derivatives in green chemistry. Modified synthesis methods highlight the importance of environmentally friendly processes in chemical manufacturing (Gilbile, Bhavani, & Vyas, 2017).

properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxy-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-12-5-6-13(2)17(9-12)25(22,23)21-8-7-16(11-21)24-18-19-14(3)10-15(4)20-18/h5-6,9-10,16H,7-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGRNSHRNJPDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

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